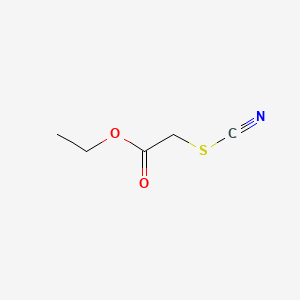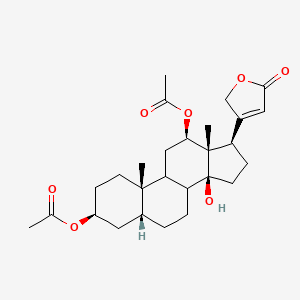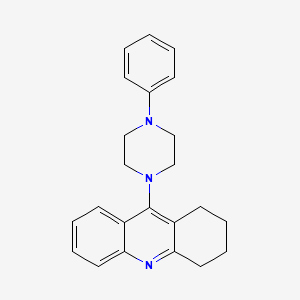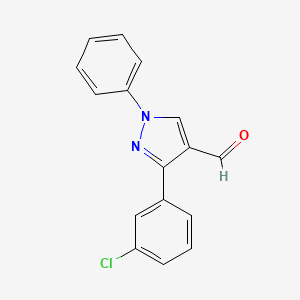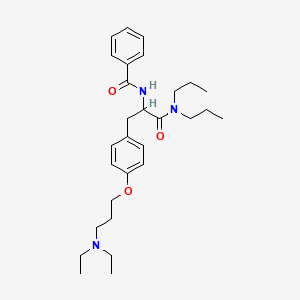
Hept-4-en-2-yl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hept-4-en-2-yl acetate is an organic compound with the molecular formula C9H16O2. It is an ester derived from hept-4-en-2-ol and acetic acid. This compound is known for its pleasant fruity aroma, making it a valuable component in the fragrance and flavor industries.
Preparation Methods
Synthetic Routes and Reaction Conditions: Hept-4-en-2-yl acetate can be synthesized through the esterification of hept-4-en-2-ol with acetic acid. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the alcohol to the ester.
Industrial Production Methods: In an industrial setting, the production of this compound involves the continuous esterification of hept-4-en-2-ol with acetic acid in the presence of an acid catalyst. The reaction mixture is continuously distilled to separate the ester from the reaction by-products, ensuring high purity and yield.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or aldehydes.
Reduction: The compound can be reduced to form hept-4-en-2-ol.
Substitution: It can participate in nucleophilic substitution reactions, where the acetate group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.
Major Products Formed:
Oxidation: Hept-4-enoic acid or hept-4-enal.
Reduction: Hept-4-en-2-ol.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Hept-4-en-2-yl acetate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug delivery systems.
Industry: It is widely used in the fragrance and flavor industries due to its pleasant aroma.
Mechanism of Action
The mechanism of action of hept-4-en-2-yl acetate involves its interaction with specific molecular targets, such as enzymes and receptors. The ester group can undergo hydrolysis to release hept-4-en-2-ol and acetic acid, which can then participate in various biochemical pathways. The compound’s effects are mediated through its interaction with cellular membranes and proteins, influencing cellular processes and signaling pathways.
Comparison with Similar Compounds
- 2-Heptenyl acetate
- Hept-2-en-1-yl acetate
- Hept-3-en-2-yl acetate
Comparison: Hept-4-en-2-yl acetate is unique due to its specific double bond position and ester group, which confer distinct chemical and physical properties. Compared to similar compounds, it has a different reactivity profile and aroma characteristics, making it particularly valuable in specific applications within the fragrance and flavor industries.
Properties
CAS No. |
94088-33-2 |
|---|---|
Molecular Formula |
C9H16O2 |
Molecular Weight |
156.22 g/mol |
IUPAC Name |
[(Z)-hept-4-en-2-yl] acetate |
InChI |
InChI=1S/C9H16O2/c1-4-5-6-7-8(2)11-9(3)10/h5-6,8H,4,7H2,1-3H3/b6-5- |
InChI Key |
QJMRCUOWTUQXIQ-WAYWQWQTSA-N |
SMILES |
CCC=CCC(C)OC(=O)C |
Isomeric SMILES |
CC/C=C\CC(C)OC(=O)C |
Canonical SMILES |
CCC=CCC(C)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




